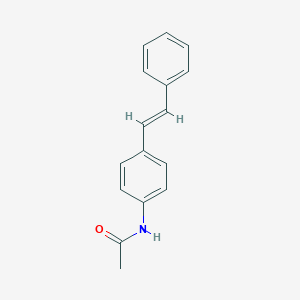

4-Acetylaminostilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetylaminostilbene, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tumor Initiation and Nucleic Acid Interaction

Research indicates that 4-Acetylaminostilbene acts as an initiator for tumor formation, particularly in rat liver models. A study demonstrated that the compound forms nucleic acid adducts, which are critical in understanding its role in carcinogenesis. Specifically, trans-4-N-acetoxy-N-acetylaminostilbene reacts with guanosine to form various adducts, which were identified through chromatography and spectroscopy techniques . This finding highlights the importance of AAS in studying the molecular mechanisms of cancer initiation.

| Study | Findings |

|---|---|

| Identification of nucleic acid adducts from trans-4-acetylaminostilbene | AAS is proposed as a tumor initiator; forms major adducts with guanosine. |

Chemopreventive Properties

In addition to its role as a tumor initiator, AAS has been investigated for its chemopreventive properties. A study explored the effects of combining AAS with other agents against chemically induced gastric cancer in rats. The results indicated that while AAS alone exhibited acute toxicity, its combination with other compounds showed potential protective effects against carcinogenesis . This duality underscores the complexity of AAS's role in cancer biology.

| Study | Findings |

|---|---|

| Chemopreventive activity against gastric cancer | AAS shows acute toxicity; potential protective effects when combined with other agents. |

Anti-inflammatory Mechanisms

AAS has been shown to modulate inflammatory pathways, particularly through its interaction with various signaling molecules. Stilbenes, including AAS, have been reported to influence the NF-κB and MAPK signaling pathways, leading to reduced expression of inflammatory cytokines . This modulation is significant for developing anti-inflammatory therapies.

| Study | Findings |

|---|---|

| Stilbenes and inflammation | AAS modulates NF-κB and MAPK pathways; reduces inflammatory cytokine expression. |

Modulation of Epigenetic Marks

Recent studies have indicated that stilbenes, including this compound, can influence epigenetic modifications such as DNA methylation and histone acetylation. These changes can alter gene expression patterns, potentially leading to therapeutic applications in diseases characterized by epigenetic dysregulation . This area of research is particularly promising for developing treatments for various cancers and other diseases where epigenetics play a crucial role.

| Study | Findings |

|---|---|

| Stilbenes as epigenetic modulators | Influence on DNA methylation and histone modification; implications for gene expression regulation. |

Case Study 1: Tumor Formation in Rat Models

A significant case study involved administering trans-4-acetylaminostilbene to rat models to investigate its role in tumor formation. The study provided evidence that AAS leads to specific nucleic acid adduct formation, which contributes to understanding its carcinogenic potential .

Case Study 2: Inflammation Reduction in Cell Lines

Another notable case study examined the effects of AAS on inflammatory markers in cultured cell lines. The results showed a marked reduction in pro-inflammatory cytokines following treatment with AAS, supporting its potential use as an anti-inflammatory agent .

Propiedades

Número CAS |

841-18-9 |

|---|---|

Fórmula molecular |

C16H15NO |

Peso molecular |

237.3 g/mol |

Nombre IUPAC |

N-[4-[(E)-2-phenylethenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H15NO/c1-13(18)17-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b8-7+ |

Clave InChI |

XWVCGVPSPHTRHE-BQYQJAHWSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

SMILES isomérico |

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Key on ui other cas no. |

18559-97-2 |

Sinónimos |

4-acetylaminostilbene 4-acetylaminostilbene, (trans)-isomer cis-4-acetylaminostilbene trans-4-acetylaminostilbene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.